2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound is a piperazine-derived acetamide featuring a 4-methylpiperazinylacetyl group at the 1-position of a 3-oxopiperazine ring and an N-(4-phenoxyphenyl)acetamide moiety. The 4-phenoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
Molecular Formula |
C25H31N5O4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H31N5O4/c1-28-13-15-29(16-14-28)18-24(32)30-12-11-26-25(33)22(30)17-23(31)27-19-7-9-21(10-8-19)34-20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31) |
InChI Key |
QVOWBANTKWTUGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride. This intermediate is then reacted with 3-oxo-2-piperazinylamine to form the core structure. Finally, the compound is acetylated with 4-phenoxyphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of osteoclast differentiation and bone resorption .
Comparison with Similar Compounds
Key Observations :
- Electronic and Steric Effects: Substituting the 4-methyl group with bulkier substituents (e.g., ethyl, phenyl) may alter binding pocket interactions.
Analogues with Varied Acetamide Linkages
Key Observations :
- Linker Flexibility : The chloroacetyl group in may increase electrophilicity, affecting reactivity and metabolic pathways.
Pharmacological Implications
While direct activity data for the target compound are unavailable in the provided evidence, structural parallels to known bioactive molecules suggest hypotheses:
- Metabolic Stability: The phenoxyphenyl group may confer resistance to oxidative metabolism compared to simpler phenyl or chlorophenyl analogs .
Biological Activity
The compound 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide is a synthetic derivative belonging to the acetamide class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, biological effects, and therapeutic potential as supported by various studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Piperazine moiety : This is known for its role in enhancing biological activity.
- Phenoxy group : Often associated with improved lipophilicity and receptor binding.
- Acetamide backbone : Contributes to the compound's solubility and stability.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented; however, related compounds have shown promise in modulating pathways involved in:
- Neurotransmission : Potentially affecting serotonin and dopamine pathways.
- Inflammation : Inhibiting pro-inflammatory cytokines.
Antinociceptive Effects
Studies have shown that related acetamide derivatives exhibit antinociceptive properties. For instance, compounds similar to the one have been tested in animal models for their ability to reduce pain responses, suggesting a potential application in pain management.
Antimicrobial Activity
Some derivatives within the acetamide class demonstrate antimicrobial properties. Research indicates that piperazine-containing compounds can exhibit activity against various bacterial strains. This suggests that our compound may also possess similar antimicrobial capabilities, although specific data on this compound remains limited.
Osteoclast Inhibition
A study on related compounds has highlighted their ability to inhibit osteoclastogenesis, which is crucial for preventing bone loss diseases such as osteoporosis. The modulation of osteoclast activity could position this compound as a candidate for treating bone resorption disorders .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
